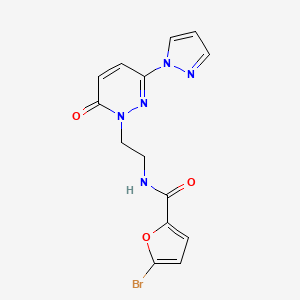

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5O3/c15-11-3-2-10(23-11)14(22)16-7-9-20-13(21)5-4-12(18-20)19-8-1-6-17-19/h1-6,8H,7,9H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZABAQZPAVFAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan carboxamide moiety and a pyrazole derivative, which are known for their biological activities. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The presence of the pyrazole moiety suggests potential inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

These results indicate that similar compounds may exhibit potent anticancer properties, making them candidates for further investigation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators. For example, compounds with similar structures have been reported to significantly reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. In this study, researchers assessed the cytotoxic effects on various cancer cell lines, observing marked reductions in cell viability at specific concentrations.

Key Findings:

- Cytotoxicity: The compound exhibited IC50 values comparable to established chemotherapeutics.

- Selectivity: It demonstrated selective toxicity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Brominated Furan : The target compound and 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide both feature brominated furan rings, which may enhance lipophilicity and binding to hydrophobic enzyme pockets .

- Heterocyclic Diversity: The pyridazinone-pyrazole system in the target compound contrasts with the tetrazole (CAS 921074-49-9) and indole-oxadiazole (Compound 6e) systems in analogs. Pyridazinones are associated with cardiovascular and CNS activity, while tetrazoles are metabolically stable bioisosteres for carboxylic acids .

Hypothetical Pharmacological Profiles (Inferred from Structural Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.